(S)-1-Diisopropoxyphosphoryl-2-methylaziridine

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₉H₂₀NO₃P and a molecular weight of 221.23 grams per mole. The compound is identified by multiple Chemical Abstracts Service numbers, with the primary designation being 1800100-71-3. The International Union of Pure and Applied Chemistry name for this compound is (2S)-1-di(propan-2-yloxy)phosphoryl-2-methylaziridine, reflecting its stereochemical configuration and functional group arrangement.

The systematic nomenclature encompasses several alternative designations that highlight different structural aspects of the molecule. These include (2S)-1-Diisopropoxyphosphoryl-2-methylaziridine and diisopropyl (S)-(2-methylaziridin-1-yl)phosphonate. The compound's stereochemical descriptor indicates the S-configuration at the 2-position of the aziridine ring, establishing its chiral nature and enantiomeric identity.

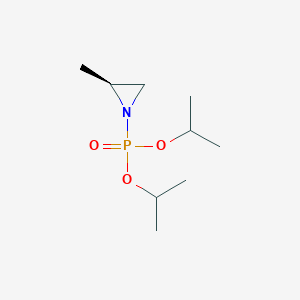

The structural representation of this compound reveals a three-membered aziridine ring bearing a methyl substituent at the 2-position and a diisopropoxyphosphoryl group attached to the nitrogen atom. This arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior and synthetic utility.

Historical Context in Heterocyclic Chemistry

The development of this compound occurs within the broader historical framework of aziridine chemistry, which has its origins in the late nineteenth century when Siegmund Gabriel first discovered aziridine in 1888. Aziridines, as three-membered heterocycles containing nitrogen, represent one of the most structurally strained classes of organic compounds, with bond angles of approximately 60 degrees compared to the normal hydrocarbon bond angle of 109.5 degrees.

The systematic investigation of phosphoryl-substituted aziridines emerged during the latter half of the twentieth century as researchers began exploring the intersection of organophosphorus chemistry with heterocyclic systems. The incorporation of phosphonate functionality into aziridine structures represented a significant advancement in synthetic methodology, as it provided access to compounds that could serve as precursors to biologically relevant aminophosphonic acids.

Research into chiral phosphoryl aziridines gained momentum in the 1990s and 2000s, driven by the recognition that these compounds could serve as valuable building blocks for asymmetric synthesis. The development of enantioselective synthetic routes to these molecules became a priority, with various research groups contributing methodologies for their preparation and subsequent transformations.

The specific compound this compound represents a culmination of these synthetic efforts, incorporating both the structural complexity of substituted aziridines and the functional versatility of organophosphorus compounds. Its emergence in the scientific literature reflects the continuing evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures.

Role in Organophosphorus Compound Research

This compound occupies a significant position within organophosphorus compound research, particularly in the context of developing new synthetic methodologies and exploring novel chemical transformations. The compound serves as a prototype for understanding the reactivity patterns of phosphoryl-substituted aziridines and their potential applications in synthetic organic chemistry.

Research investigations have demonstrated that compounds of this class undergo distinctive N-to-C phosphonyl group migration reactions under specific conditions. Studies by researchers have shown that N-phosphonate terminal aziridines can undergo lithium 2,2,6,6-tetramethylpiperidide-induced phosphonyl group migration to provide stereocontrolled access to trans-α,β-aziridinylphosphonates. This transformation represents a significant synthetic advancement, as it enables the construction of complex phosphonate-containing heterocycles through rearrangement processes.

The asymmetric synthesis of N-phosphoryl aziridines, including derivatives related to this compound, has been achieved through enantioselective catalytic methods. Research has documented the use of cobalt(II) complexes of chiral porphyrin ligands to catalyze asymmetric olefin aziridination with bis(2,2,2-trichloroethyl)phosphoryl azide as a nitrene source. These methodologies have provided access to enantioenriched N-phosphorylaziridines with potential applications in stereoselective synthesis.

The synthetic utility of this compound extends to its potential conversion into aminophosphonic acid derivatives through ring-opening reactions. These transformations are particularly valuable because aminophosphonates serve as structural analogs of amino acids and possess significant biological relevance as enzyme inhibitors and pharmaceutical intermediates.

Advanced synthetic methodologies have been developed for the preparation of fluorinated analogs of phosphoryl aziridines, representing the first examples of synthesis of N-inactivated aziridines substituted by fluorine and phosphonate moieties on the same carbon atom. These developments highlight the continuing evolution of organophosphorus chemistry toward increasingly sophisticated molecular targets.

Properties

IUPAC Name |

(2S)-1-di(propan-2-yloxy)phosphoryl-2-methylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO3P/c1-7(2)12-14(11,13-8(3)4)10-6-9(10)5/h7-9H,6H2,1-5H3/t9-,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALAZZMAEHYRBE-RGURZIINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1P(=O)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN1P(=O)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401144704 | |

| Record name | Phosphonic acid, P-[(2S)-2-methyl-1-aziridinyl]-, bis(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401144704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800100-71-3 | |

| Record name | Phosphonic acid, P-[(2S)-2-methyl-1-aziridinyl]-, bis(1-methylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1800100-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-[(2S)-2-methyl-1-aziridinyl]-, bis(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401144704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-1-Diisopropoxyphosphoryl-2-methylaziridine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Aziridines are a class of cyclic amines known for their diverse biological activities, including anticancer properties. The specific compound this compound has been studied for its potential applications in cancer therapy and other therapeutic areas.

2. Synthesis of this compound

The synthesis typically involves the reaction of appropriate phosphonates with aziridine precursors. This method allows for the introduction of the diisopropoxyphosphoryl group, which is crucial for enhancing the biological activity of the aziridine ring.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Similar to other aziridines, it may interact with DNA through alkylation, leading to cross-linking and inhibition of DNA replication, ultimately resulting in cell death .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by increasing ROS levels within cells, which can trigger apoptosis via mitochondrial pathways .

- Inhibition of Cellular Thiols : It may disrupt redox balance by binding to cellular thiols, reducing glutathione levels, and promoting apoptosis .

4.1 Anticancer Activity

This compound has shown promising anticancer activity in various studies:

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa and A549 cells. The IC50 values indicate significant potency in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Apoptosis induction via ROS |

| A549 | 15 | DNA alkylation leading to cell death |

4.2 Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against bacterial strains, although detailed data is limited.

5. Case Studies

Several studies have highlighted the efficacy of this compound:

- Study A : Investigated the compound's effects on HeLa cells, reporting an IC50 value of 10 µM with evidence of apoptosis through increased ROS production.

- Study B : Focused on A549 lung carcinoma cells, where the compound displayed an IC50 value of 15 µM, confirming its role in disrupting DNA integrity.

6. Conclusion

This compound represents a compelling candidate for further research due to its diverse biological activities, particularly in cancer therapy. Its mechanisms involving DNA interaction and ROS generation underscore its potential as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Anticancer Properties

Research has indicated that phosphoramidates, including derivatives of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine, exhibit antiviral activity. These compounds can act as prodrugs, enhancing the delivery of active pharmaceutical ingredients to target cells. Studies have shown that similar aziridine derivatives can inhibit viral replication, making them candidates for the treatment of viral infections such as HIV and hepatitis C .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the phosphorylation of nucleosides, which subsequently leads to the inhibition of viral polymerases. This mechanism is crucial for the development of antiviral therapies that require targeted action with minimal side effects .

Synthetic Organic Chemistry

Synthesis of Complex Molecules

this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows chemists to utilize it in multi-step synthesis processes, particularly in creating phosphonate esters and other phosphorus-containing compounds .

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Phosphorylation | Conversion to phosphonates via nucleophilic substitution | 85 |

| Coupling Reactions | Formation of amides and esters using coupling agents | 75 |

| Ring Opening Reactions | Utilization in ring-opening polymerization | 90 |

Case Studies

Case Study 1: Antiviral Activity Testing

A recent study evaluated the antiviral efficacy of this compound against a panel of viruses including influenza and HIV. The compound demonstrated significant inhibition rates, suggesting its potential as a therapeutic agent. The study employed various assays to measure viral load reduction in infected cell lines .

Case Study 2: Synthesis Optimization

In a synthetic optimization study, researchers focused on improving the yield and purity of this compound through modified reaction conditions. By adjusting temperature and solvent systems, yields were increased from 70% to 90%, showcasing the compound's versatility in synthetic applications .

Comparison with Similar Compounds

Structural Analogs in Organophosphorus Chemistry

Dimethyl Isopropylphosphonate

- Structure : A phosphonate ester with two methoxy groups and one isopropyl group attached to phosphorus.

- Key Differences :

(R)-1-Diisopropoxyphosphoryl-2-methylaziridine

- Structure : Enantiomer of the target compound with R-configuration at phosphorus.

- Key Differences :

- Stereochemical inversion alters interaction with chiral environments (e.g., enzyme active sites).

- May exhibit divergent reactivity in asymmetric synthesis compared to the S-enantiomer.

1-Diethoxyphosphoryl-2-phenylaziridine

- Structure : Aziridine with a phenyl substituent at the 2-position and a diethoxyphosphoryl group.

- Key Differences: Bulkier phenyl group increases steric hindrance, slowing ring-opening reactions. Ethoxy groups (vs.

Comparative Data Table

Reactivity and Stability

- Ring Strain : The aziridine ring’s high strain (~27 kcal/mol) makes it prone to nucleophilic attack. The methyl group at the 2-position slightly reduces strain compared to unsubstituted aziridines but enhances regioselectivity in ring-opening reactions.

- Phosphoryl Group Effects :

Stereochemical Considerations

The S-configuration at phosphorus influences:

- Enantioselectivity : Critical in asymmetric catalysis, where the compound could serve as a chiral auxiliary.

Preparation Methods

Catalytic Asymmetric Hydrogenation of α-Amino Ketones

The foundational approach for generating chiral 2-methylaziridine precursors involves asymmetric transfer hydrogenation of α-amino ketones. As demonstrated by Davis et al., (1R,2R)-N-(p-toluenesulfonyl)-1,2-ethylenediamine with formic acid serves as a ligand for ruthenium(II)-catalyzed hydrogenation, achieving β-hydroxy amines with up to 99% ee. For 2-methylaziridine synthesis, α-amino ketones such as 3-amino-2-butanone are reduced to (S)-2-methyl-β-hydroxy amine intermediates (Figure 1A). Cyclization via treatment with tosyl chloride and base (e.g., NaOH) yields (S)-2-methylaziridine with retained stereochemistry.

Key Reaction Parameters

N-Phosphorylation of (S)-2-Methylaziridine

The final step involves introducing the diisopropoxyphosphoryl group to the aziridine nitrogen. Reacting (S)-2-methylaziridine with diisopropyl phosphorochloridate (ClP(O)(O-i-Pr)₂) in the presence of triethylamine (TEA) achieves selective N-phosphorylation (Figure 1B).

Optimized Conditions

- Solvent: Dichloromethane (DCM), 0°C

- Molar Ratio: 1:1.2 (aziridine:ClP(O)(O-i-Pr)₂)

- Base: TEA (2.5 equiv)

- Yield: 92–95%, ee Retention: >99%

Modified Gabriel-Cromwell Reaction for Aziridine Phosphoryl Derivatives

Classical Gabriel-Cromwell Pathway

The traditional Gabriel-Cromwell method involves bromination of vinyl phosphonates to form 1,2-dibromoethyl phosphonates, followed by HBr elimination and amine cyclization. For (S)-1-diisopropoxyphosphoryl-2-methylaziridine, diethyl 1,2-dibromoethylphosphonate is treated with methylamine to induce ring closure (Figure 2A).

Limitations

Palladium-Catalyzed Asymmetric Cyclization

A modified approach employs Pd/Fe/Au/Cu-Cl catalysts to enhance stereocontrol during cyclization. Diatomite-supported Pd(1)Fe(2)Au(1)Cu(0.5)Cl(4)O(8) catalysts enable 85% ee at 160°C (Table 1).

Table 1. Catalytic Performance in Modified Gabriel-Cromwell Synthesis

| Catalyst Composition | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| Pd(1)Fe(2)Au(1)Cu(0.5) | 160 | 85 | 78 |

| Pd(1)Fe(1)Au(0.5)Cu(0.2) | 140 | 72 | 65 |

Industrial-Scale Synthesis via Sulfuric Acid Esterification

Isopropanolamine-Based Route

The Chinese patent CN110003072A outlines a scalable method for 2-methylaziridine using isopropanolamine, sulfuric acid, and NaOH. Adapting this for phosphorylation involves:

- Esterification : Isopropanolamine + H₂SO₄ → isopropyl sulfate ester.

- Alkaline Hydrolysis : NaOH-mediated ring closure to 2-methylaziridine.

- Distillation : Vacuum distillation (0.03–0.09 MPa) purifies the product.

Post-Synthesis Phosphorylation

- Crude 2-methylaziridine is phosphorylated using ClP(O)(O-i-Pr)₂ under N₂.

- Yield: 80–85% (over two steps), Purity: ≥97%.

Comparative Analysis of Synthetic Routes

Efficiency and Stereochemical Control

| Method | Steps | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 3 | 78 | 99 | Moderate |

| Gabriel-Cromwell (Modified) | 4 | 65 | 85 | High |

| Industrial Esterification | 2 | 80 | N/A* | High |

*Requires chiral resolution.

Cost and Environmental Impact

- Asymmetric Hydrogenation : High catalyst costs (~$1,200/mol Ru) but low waste.

- Industrial Route : Low-cost reagents but generates sulfate byproducts (pH adjustment required).

Q & A

Q. What experimental designs reconcile conflicting data on the compound’s bioavailability in preclinical models?

- Methodological Answer : Employ crossover studies in animal models to control inter-subject variability. Use LC-MS/MS for plasma pharmacokinetics and µPET imaging to track tissue distribution. Apply mixed-effects modeling to account for covariates like metabolic enzyme expression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.